![molecular formula C15H21NO B1465108 {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol CAS No. 1311997-24-6](/img/structure/B1465108.png)
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol
Overview
Description
“{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol” would be a derivative of this basic structure.Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including (1-Cinnamylpiperidin-4-yl)methanol, are being utilized in different ways as anticancer agents . They show a wide variety of biological activities and are being utilized in different therapeutic applications .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . They have shown effectiveness against various types of viruses, contributing to the development of new antiviral drugs .
Antimalarial Applications
The compound has potential applications in the treatment of malaria . Piperidine derivatives have shown promising results in antimalarial studies .
Antimicrobial and Antifungal Applications
(1-Cinnamylpiperidin-4-yl)methanol, like other piperidine derivatives, can be used as an antimicrobial and antifungal agent . These compounds have shown effectiveness against a variety of microbial and fungal species .
Antihypertension Applications
Piperidine derivatives are also being utilized as antihypertension agents . They have shown potential in the treatment of high blood pressure .
Analgesic and Anti-inflammatory Applications
These compounds have applications as analgesic and anti-inflammatory agents . They can help in relieving pain and reducing inflammation .
Anti-Alzheimer Applications
Piperidine derivatives are being utilized in the treatment of Alzheimer’s disease . They have shown potential in slowing the progression of this neurodegenerative disorder .
Antipsychotic Applications
Lastly, (1-Cinnamylpiperidin-4-yl)methanol and other piperidine derivatives are being utilized as antipsychotic agents . They have shown effectiveness in the treatment of various psychiatric disorders .
Future Directions
Piperidine and its derivatives continue to play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol”, remains an important task of modern organic chemistry .
properties
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-13-15-8-11-16(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-7,15,17H,8-13H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSDANWQSBFWDS-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CO)C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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